N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine

Pharmaceutical Analysis Impurity Profiling Quality Control

N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine (CAS 102262-55-5) is a synthetic riminophenazine derivative. It is officially designated as Clofazimine EP Impurity A and Clofazimine Related Compound 1, and is also known by the research code B 628.

Molecular Formula C24H16Cl2N4
Molecular Weight 431.3 g/mol
CAS No. 102262-55-5
Cat. No. B051829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine
CAS102262-55-5
Synonyms3-(p-Chloroanilino)-10-(p-chlorophenyl)-2,10-dihydro-2-imino-phenazine;  B 628;  3-N-Demethylethyl Clofazimine
Molecular FormulaC24H16Cl2N4
Molecular Weight431.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3C=C(C(=N)C=C3N2C4=CC=C(C=C4)Cl)NC5=CC=C(C=C5)Cl
InChIInChI=1S/C24H16Cl2N4/c25-15-5-9-17(10-6-15)28-21-14-22-24(13-19(21)27)30(18-11-7-16(26)8-12-18)23-4-2-1-3-20(23)29-22/h1-14,27-28H
InChIKeyAFZIPZIQIQTNQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine (CAS 102262-55-5) Procurement Guide for Analytical R&D and Quality Control


N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine (CAS 102262-55-5) is a synthetic riminophenazine derivative [1]. It is officially designated as Clofazimine EP Impurity A and Clofazimine Related Compound 1, and is also known by the research code B 628 [2]. As a des-isopropyl analog of the antimycobacterial drug clofazimine, its core structure lacks the N-5 isopropyl group, which fundamentally alters its physicochemical profile. While parent riminophenazines like clofazimine (CAS 2030-63-9) are noted for antimicrobial activity, this specific compound is primarily valued and procured as a highly characterized reference standard for pharmaceutical analysis [3].

N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine: Why Clofazimine and Other Analogs Are Not Viable Substitutes


Direct substitution with clofazimine or other riminophenazine analogs is not feasible for analytical and development workflows due to significant differences in molecular identity, physicochemical properties, and defined regulatory function. This compound (MW 431.32, MF C24H16Cl2N4) [1] is structurally distinct from clofazimine (MW 473.40, MF C27H22Cl2N4), which contains an N-5 isopropyl group absent in the target molecule [2]. This structural difference results in a markedly lower calculated LogP of 6.88 compared to clofazimine's LogP of >7.0, indicating different chromatographic retention behavior and solubility [3]. In regulated pharmaceutical environments, this compound is a specified impurity standard (Clofazimine EP Impurity A) [4], making it an essential, non-substitutable tool for method validation and quality control. Substituting it with the parent drug or other analogs would compromise analytical accuracy, method specificity, and regulatory compliance, as only this exact chemical entity can serve as the authentic reference marker for impurity profiling.

N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine: Quantitative Differentiation Evidence for Procurement Decisions


Molecular Identity and Purity as a Specified Pharmaceutical Impurity Standard

This compound is distinguished by its unique molecular identity (MW: 431.32 g/mol; MF: C24H16Cl2N4) [1]. It is not merely a research analog but a defined, critical impurity standard for the pharmaceutical industry, designated as Clofazimine EP Impurity A and Clofazimine Related Compound 1 [2]. It is supplied with a certified purity, typically at or above 98% , which is essential for its use as a reference standard in regulatory submissions such as Abbreviated New Drug Applications (ANDA) [3]. In contrast, the parent drug clofazimine (MW: 473.40; MF: C27H22Cl2N4) [4] is procured as an active pharmaceutical ingredient (API) and is not a valid substitute for the impurity marker.

Pharmaceutical Analysis Impurity Profiling Quality Control Reference Standard

Physicochemical Properties for Chromatographic Method Development

The compound exhibits distinct physicochemical properties that dictate its behavior in analytical systems. It has a calculated LogP of 6.88 and a predicted aqueous solubility of approximately 3.6E-3 g/L (insoluble) . These values are consistent with a highly lipophilic molecule and are critical for developing robust, selective HPLC or UPLC methods to separate it from the more lipophilic parent drug, clofazimine (cLogP >7.0) [1]. While no direct experimental LogP comparison is available for this specific analog, the class-level inference is that the absence of the isopropyl group lowers lipophilicity, leading to earlier elution in reversed-phase chromatography and differential solubility in sample preparation solvents [2].

Chromatography Method Development Physicochemical Properties LogP

Regulatory Designation as an Official Pharmacopoeial Impurity Standard

The compound holds an official regulatory designation as Clofazimine EP Impurity A and is listed as Iminophenazine in the British Pharmacopoeia . This designation differentiates it from other riminophenazine analogs like B746 or B4157, which are primarily research compounds for biological activity studies [1]. Suppliers offer traceability of this product to pharmacopoeial standards (USP or EP) , a critical feature for quality control (QC) and method validation (AMV) in an ANDA or commercial production setting [2]. This official status makes it a mandatory reference material, not an optional research tool.

Regulatory Compliance Pharmacopoeia Reference Standard Impurity

N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine: Core Application Scenarios for Procurement


Analytical Method Development and Validation (AMV) for Clofazimine Impurity Profiling

This compound is the definitive reference standard for developing and validating HPLC, UPLC, or LC-MS methods to detect and quantify Clofazimine EP Impurity A in drug substance and drug product batches. Its certified high purity (≥98%) and well-defined physicochemical properties (cLogP 6.88) are essential for establishing system suitability, determining limits of detection (LOD) and quantitation (LOQ), and ensuring method accuracy, linearity, and specificity as part of an ANDA submission [1].

Quality Control (QC) and Batch Release Testing for Clofazimine API and Formulations

In routine QC laboratories, this compound serves as the external standard for quantifying the level of Impurity A in clofazimine API and finished products. Its use ensures that each batch meets the strict impurity limits defined in the USP or EP monographs, which is a mandatory step for product release. The option for traceability to pharmacopoeial standards further supports cGMP compliance and data integrity [2].

Stability Studies and Forced Degradation Analysis

This reference standard is used to identify and quantify Impurity A that may form as a degradation product during long-term or accelerated stability studies of clofazimine. By spiking the standard into placebo or drug product matrices, analysts can validate stability-indicating methods capable of accurately monitoring the increase in this specific impurity over time, a key requirement for establishing product shelf life and storage conditions [3].

Technical Documentation Hub

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